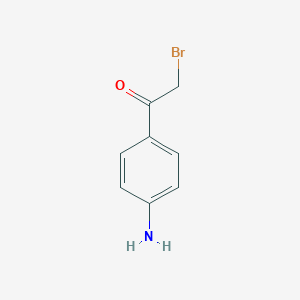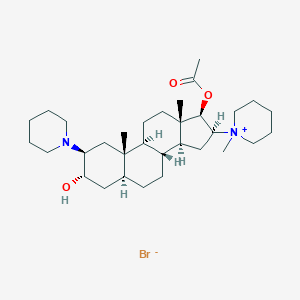
Desacetylvecuronium bromide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Neuromuscular Blocking Agent
Desacetylvecuronium bromide is a neuromuscular blocking agent . It is used in anesthesia to induce skeletal muscle relaxation . This is particularly useful in surgical procedures where muscle relaxation is required.
Pharmacokinetics Research
The compound has been used in pharmacokinetics research . A study conducted on cats investigated the pharmacokinetics, neuromuscular effects, and biodisposition of 3-Desacetylvecuronium .
Analytical Chemistry
Desacetylvecuronium bromide has been used in the development and validation of analytical methods . Both High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE) methods were developed for the quantitative determination of vecuronium bromide .
Anesthesia Research
The compound is used in anesthesia research. It helps in understanding the effects of various neuromuscular blocking agents and their impact on the anesthesia process .
Drug Development
Desacetylvecuronium bromide is used in drug development processes. Its properties as a neuromuscular blocking agent make it a potential candidate for the development of new drugs .
Veterinary Medicine
In veterinary medicine, Desacetylvecuronium bromide is used for inducing muscle relaxation in animals during surgical procedures .
Mécanisme D'action
Target of Action
Desacetylvecuronium bromide, also known as 3-Hydroxyvecuronium Bromide, is a nondepolarizing neuromuscular blocking agent . Its primary targets are the cholinergic receptors at the motor end-plate . These receptors play a crucial role in muscle contraction, and by blocking them, Desacetylvecuronium bromide can induce muscle relaxation .
Mode of Action
Desacetylvecuronium bromide acts by competing for cholinergic receptors at the motor end-plate . This competition prevents acetylcholine, a neurotransmitter responsible for triggering muscle contraction, from binding to these receptors . As a result, it inhibits depolarization, leading to muscle relaxation .
Biochemical Pathways
The primary biochemical pathway affected by Desacetylvecuronium bromide is the neuromuscular transmission pathway . By blocking the cholinergic receptors at the motor end-plate, it prevents the transmission of signals from motor neurons to muscles . This blockage inhibits muscle contraction, resulting in muscle relaxation .
Pharmacokinetics
Desacetylvecuronium bromide has a smaller plasma clearance and a larger steady-state distribution volume compared to vecuronium . It also has a longer terminal elimination half-life and a longer mean residence time . The renal clearances of Desacetylvecuronium and vecuronium were found to be 0.85 and 0.58 ml.kg-1.min-1, respectively . These properties impact the bioavailability of the drug, influencing its onset and duration of action .
Result of Action
The primary result of Desacetylvecuronium bromide’s action is muscle relaxation . By blocking the cholinergic receptors at the motor end-plate, it inhibits muscle contraction . This effect is utilized in medical procedures that require muscle relaxation, such as surgery and mechanical ventilation .
Action Environment
The action, efficacy, and stability of Desacetylvecuronium bromide can be influenced by various environmental factors. For instance, the presence of potent inhalation anesthetics can slightly enhance the neuromuscular blocking action of Desacetylvecuronium bromide . Additionally, factors such as the patient’s body temperature can affect the duration of action, with hypothermia potentially prolonging it .
Propriétés
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H55N2O3.BrH/c1-22(35)37-30-28(34(4)17-9-6-10-18-34)20-26-24-12-11-23-19-29(36)27(33-15-7-5-8-16-33)21-32(23,3)25(24)13-14-31(26,30)2;/h23-30,36H,5-21H2,1-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUCOGXSWOPTGS-FMCCZJBLSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCCCC5)C)C)[N+]6(CCCCC6)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCCCC5)C)C)[N+]6(CCCCC6)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H55BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desacetylvecuronium bromide | |
CAS RN |
73319-13-8 | |
| Record name | Desacetylvecuronium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073319138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 73319-13-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESACETYLVECURONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B7H0SD1GU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






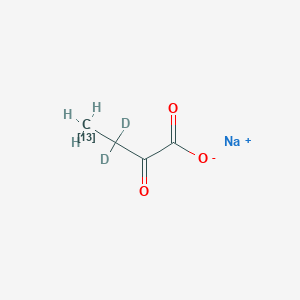
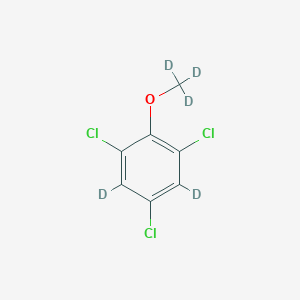


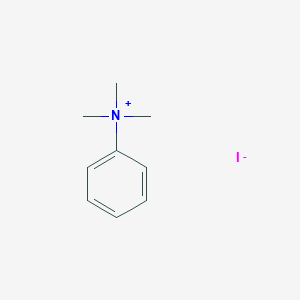


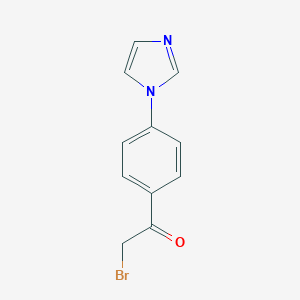
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B29349.png)

